![molecular formula C11H10BrF6O3P B2856797 1-[Bis(2,2,2-trifluoroethoxy)phosphorylmethyl]-4-bromobenzene CAS No. 2445794-79-4](/img/structure/B2856797.png)
1-[Bis(2,2,2-trifluoroethoxy)phosphorylmethyl]-4-bromobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of phosphazene, which is a class of compounds that have a highly flexible backbone comprised of nitrogen and phosphorus atoms with two organic groups on each phosphorus . Polyphosphazenes are inherently thermo-oxidatively stable, soluble, and chemically resistant, especially when a variety of fluorinated organic groups are attached to the backbone .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as Bis (2,2,2-trifluoroethyl) phosphite have been used in the synthesis of other phosphorous compounds .Wissenschaftliche Forschungsanwendungen
Occurrence and Environmental Impact
1-[Bis(2,2,2-trifluoroethoxy)phosphorylmethyl]-4-bromobenzene, as part of the novel brominated flame retardants (NBFRs) group, has seen increasing application across various industries, necessitating further research on its occurrence, environmental fate, and toxicity. NBFRs, including this compound, are widely used due to their flame-retardant properties in consumer goods, indoor air, dust, and even food. This extensive use raises concerns about their potential environmental and health impacts, underlined by significant knowledge gaps in the occurrence and toxicity of many NBFRs. The literature points out the urgent need for optimized analytical methods to monitor these compounds comprehensively and further study their environmental behavior and potential for leaching into indoor environments (Zuiderveen, Slootweg, & de Boer, 2020).
Synthesis and Industrial Use
In industrial settings, the compound's related derivatives, such as 2-fluoro-4-bromobiphenyl, play a crucial role in manufacturing processes, for example, as intermediates in the synthesis of pharmaceuticals like flurbiprofen. The synthesis processes of such derivatives often highlight the need for efficient, cost-effective, and safer production methods, addressing the challenges associated with the use of hazardous substances and the environmental impact of industrial waste. Research into practical and scalable synthesis methods for these compounds is vital for reducing potential environmental contamination and ensuring sustainable industrial practices (Qiu, Gu, Zhang, & Xu, 2009).
Environmental Contamination and Remediation
Given the widespread use of NBFRs, including 1-[Bis(2,2,2-trifluoroethoxy)phosphorylmethyl]-4-bromobenzene, their potential for environmental contamination is significant. Studies on bisphenol analogs highlight the importance of understanding the environmental fate and mechanisms of action of these compounds. Research on remediation techniques, such as adsorptive removal, is crucial for addressing contamination and mitigating the adverse effects on ecosystems and human health. Investigations into biodegradation, sorption, and advanced oxidation processes for removing such contaminants from water bodies are essential for developing effective environmental management strategies (Fang, Gao, Wu, Xu, Sarmah, Bolan, Gao, Shaheen, Rinklebe, Ok, Xu, & Wang, 2020).
Eigenschaften
IUPAC Name |
1-[bis(2,2,2-trifluoroethoxy)phosphorylmethyl]-4-bromobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrF6O3P/c12-9-3-1-8(2-4-9)5-22(19,20-6-10(13,14)15)21-7-11(16,17)18/h1-4H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMXEQXBBCAAIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CP(=O)(OCC(F)(F)F)OCC(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrF6O3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[Bis(2,2,2-trifluoroethoxy)phosphorylmethyl]-4-bromobenzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

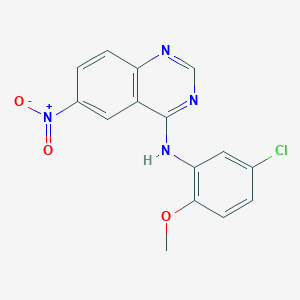
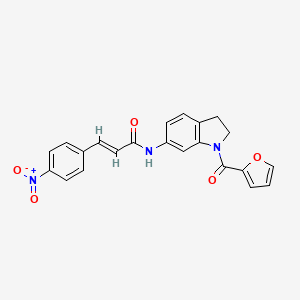

![3-(4-chlorophenyl)-5-methyl-7-(pyrrolidine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2856721.png)
![Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate hydrochloride](/img/structure/B2856724.png)

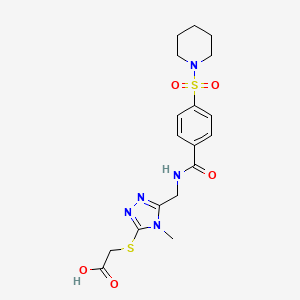
![N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2856728.png)
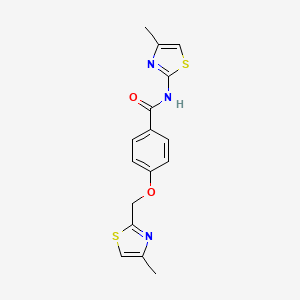

![N-[1-[2-(3-methylphenyl)ethyl]-4-piperidinyl]-N-phenyl-propanamide,monohydrochloride](/img/structure/B2856734.png)
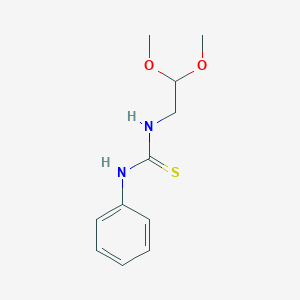

![5-Methoxy-4-[(4-methoxyphenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B2856737.png)